Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone

Description

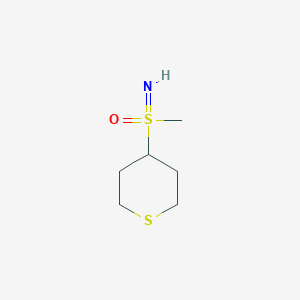

Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone is a sulfur-containing heterocyclic compound characterized by a tetrahydrothiopyran ring (a six-membered saturated ring with one sulfur atom) and an imino-methyl-sulfanone functional group. The thiopyran moiety distinguishes it from oxygenated analogs (e.g., tetrahydro-2H-pyran derivatives), influencing its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula |

C6H13NOS2 |

|---|---|

Molecular Weight |

179.3 g/mol |

IUPAC Name |

imino-methyl-oxo-(thian-4-yl)-λ6-sulfane |

InChI |

InChI=1S/C6H13NOS2/c1-10(7,8)6-2-4-9-5-3-6/h6-7H,2-5H2,1H3 |

InChI Key |

BFTFWQODINSSFZ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=N)(=O)C1CCSCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone typically involves the reaction of tetrahydro-2H-thiopyran derivatives with appropriate reagents to introduce the imino and sulfanone functionalities. One common method involves the use of methylamine and sulfur-containing reagents under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product efficiently .

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfanone group to a thioether.

Substitution: The imino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thioethers.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone has been noted for its therapeutic potential, particularly as a Nrf2 activator . Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation.

Case Studies and Findings

- Cardiovascular Protection : Research indicates that compounds activating Nrf2 can protect against cardiac ischemic/reperfusion injury. In rodent models, these compounds have shown promise in reducing oxidative stress and inflammation associated with heart diseases, including myocardial infarction and heart failure .

- Metabolic Disorders : Activation of Nrf2 has been linked to improved glucose control in type 2 diabetes patients. The compound may help in managing conditions like obesity and metabolic syndrome by enhancing the body's antioxidant defenses .

Table 1: Summary of Medicinal Applications

| Application Area | Specific Use Cases | Observed Effects |

|---|---|---|

| Cardiovascular Health | Treatment of ischemic heart conditions | Reduced oxidative stress and inflammation |

| Metabolic Disorders | Management of type 2 diabetes | Improved glucose control and insulin sensitivity |

| Respiratory Conditions | Potential treatment for chronic obstructive pulmonary disease | Enhanced antioxidant response |

Agricultural Applications

The compound has also been investigated for its potential use as a pesticide . Its structure allows it to interact with biological systems effectively, making it a candidate for developing pest control agents.

Research Insights

- Pest Control Efficacy : Studies have shown that derivatives of this compound can exhibit insecticidal properties. The ability to modify its structure could lead to the development of more effective pest management solutions .

Material Science Applications

This compound's unique chemical properties may lend themselves to applications in material science, particularly in the development of new polymers or coatings.

Potential Uses

- Polymer Enhancement : The compound could be utilized as an additive in polymer formulations to enhance mechanical properties or thermal stability.

Table 2: Potential Material Science Applications

| Application Area | Potential Uses | Expected Benefits |

|---|---|---|

| Polymer Science | Additive for polymer formulations | Improved mechanical properties and thermal stability |

| Coatings | Development of protective coatings | Enhanced durability and resistance to environmental factors |

Mechanism of Action

The mechanism of action of Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anticonvulsant activity could be related to its interaction with neurotransmitter receptors or ion channels in the nervous system .

Comparison with Similar Compounds

Imino(methyl)(tetrahydro-2H-pyran-4-yl)-l6-sulfanone

IMINO(METHYL)(3-(TRIFLUOROMETHYL)PHENYL)-l6-SULFANONE

- Structural Difference : Features a trifluoromethylphenyl group instead of the thiopyran ring.

- Molecular Properties: Formula: C₈H₈F₃NOS Molecular Weight: 223.22 g/mol

- Applications : Marketed by Aaron Chemicals as a research intermediate, with a price of $233 (100 mg). The trifluoromethyl group enhances electron-withdrawing effects and metabolic resistance, making it relevant in medicinal chemistry .

(-)-((2-((5-Fluoro-4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl)amino)pyridin-4-yl)methyl)(imino)(methyl)-l6-sulfanone

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

- Structural Divergence : Contain triazine rings instead of thiopyran/pyran systems.

Data Table: Comparative Analysis

Key Research Findings

- Synthetic Methods: Analogous compounds (e.g., dispirophosphazenes in ) utilize THF and triethylamine, suggesting shared solvent/base systems for sulfanone synthesis .

- Commercial and Safety Profiles : Thiopyran derivatives are less documented in commercial catalogs compared to phenyl or pyran variants, implying niche research applications. Hazards vary significantly, with fluorinated analogs requiring specialized handling .

Biological Activity

Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone, with the CAS number 1609964-42-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a tetrahydro-2H-thiopyran moiety and a sulfanone functional group. The structural formula can be represented as follows:

This configuration contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, similar compounds have shown inhibitory effects on protein-tyrosine phosphatases, which are critical in cellular signaling pathways .

- Antimicrobial Activity : Related thiopyran derivatives have demonstrated antimicrobial properties against various pathogens, indicating that this compound might also exhibit similar effects .

- Antifilarial Activity : Research on structurally related compounds has shown efficacy against filarial parasites, suggesting potential applications in treating parasitic infections .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiopyran derivatives, including this compound. The results indicated significant activity against common respiratory pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Haemophilus influenzae | 32 µg/mL |

| Moraxella catarrhalis | 16 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

- Filarial Infection Study : In a study involving a related compound, it was reported that administration led to a reduction in microfilaremia and adulticidal efficacy against Brugia malayi. The compound was administered at 50 mg/kg for five days, resulting in a 62% mortality rate in adult parasites . This highlights the potential application of this compound in treating filarial infections.

- Toxicology Assessment : Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary assessments indicate that while some derivatives exhibit toxicity at high doses, this compound shows promise for further development due to its selective activity against pathogens without significant cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.